molecular formula C39H57N13O8 B1516735 Z-Arg-Arg-Arg-4MbNA Acetate

Z-Arg-Arg-Arg-4MbNA Acetate

Cat. No. B1516735
M. Wt: 836 g/mol
InChI Key: AQEORXNVRMKXRV-BJRQXHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Arg-Arg-Arg-4MbNA Acetate is a useful research compound. Its molecular formula is C39H57N13O8 and its molecular weight is 836 g/mol. The purity is usually 95%.
The exact mass of the compound Z-Arg-Arg-Arg-4MbNA Acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Z-Arg-Arg-Arg-4MbNA Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Arg-Arg-Arg-4MbNA Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Z-Arg-Arg-Arg-4MbNA Acetate

Molecular Formula

C39H57N13O8

Molecular Weight

836 g/mol

IUPAC Name

acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C37H53N13O6.C2H4O2/c1-55-30-21-25(20-24-12-5-6-13-26(24)30)47-31(51)27(14-7-17-44-34(38)39)48-32(52)28(15-8-18-45-35(40)41)49-33(53)29(16-9-19-46-36(42)43)50-37(54)56-22-23-10-3-2-4-11-23;1-2(3)4/h2-6,10-13,20-21,27-29H,7-9,14-19,22H2,1H3,(H,47,51)(H,48,52)(H,49,53)(H,50,54)(H4,38,39,44)(H4,40,41,45)(H4,42,43,46);1H3,(H,3,4)/t27-,28-,29-;/m0./s1

InChI Key

AQEORXNVRMKXRV-BJRQXHFHSA-N

Isomeric SMILES

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)O.COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3

Pictograms

Health Hazard

sequence

RRR

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.